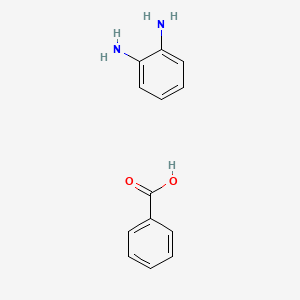

Benzene-1,2-diamine;benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzene-1,2-diamine: and benzoic acid are two distinct organic compounds with significant roles in various chemical processesIt is a precursor to many heterocyclic compounds and is used in the synthesis of dyes, polymers, and pharmaceuticals . Benzoic acid, with the formula C7H6O2, is a simple aromatic carboxylic acid widely used as a food preservative and in the synthesis of various organic substances .

Métodos De Preparación

Benzene-1,2-diamine: can be synthesized through the reduction of 2-nitroaniline, which is obtained by treating 2-nitrochlorobenzene with ammonia. The reduction is typically carried out using zinc powder in ethanol . Industrially, it is produced by catalytic hydrogenation of 2-nitroaniline.

Benzoic acid: is commonly prepared by the oxidation of toluene using oxygen in the presence of cobalt or manganese naphthenates as catalysts . Another method involves the hydrolysis of benzamide with sodium hydroxide, followed by acidification to yield benzoic acid .

Análisis De Reacciones Químicas

Benzene-1,2-diamine: undergoes various reactions, including:

Condensation: with ketones and aldehydes to form benzimidazoles.

Oxidation: to form benzotriazole, a corrosion inhibitor.

Substitution: reactions with carboxylic acids to produce 2-substituted benzimidazoles.

Benzoic acid: participates in:

Esterification: to form esters used in perfumes and flavorings.

Reduction: to benzyl alcohol.

Substitution: reactions to form benzoyl derivatives.

Aplicaciones Científicas De Investigación

Benzene-1,2-diamine: is used in the synthesis of various heterocyclic compounds, including benzimidazoles, which have applications in pharmaceuticals as antifungal, antiviral, and anticancer agents . It is also used in the production of dyes and polymers .

Benzoic acid: is widely used as a food preservative due to its antimicrobial properties . It is also a precursor in the synthesis of various organic compounds, including benzoyl chloride, benzyl benzoate, and phenol . In medicine, it is used in topical treatments for fungal infections .

Mecanismo De Acción

Benzene-1,2-diamine: exerts its effects primarily through its ability to form stable heterocyclic compounds. For example, in the formation of benzimidazoles, it undergoes cyclization reactions with carboxylic acids, facilitated by acid catalysis . The resulting benzimidazoles can interact with various biological targets, including enzymes and receptors, to exert their pharmacological effects .

Benzoic acid: acts as an antimicrobial agent by inhibiting the growth of bacteria and fungi. It disrupts microbial cell membranes and interferes with their metabolic processes . In organic synthesis, it acts as a benzoylating agent, facilitating the formation of benzoyl derivatives .

Comparación Con Compuestos Similares

Benzene-1,2-diamine: is similar to other aromatic diamines such as m-phenylenediamine and p-phenylenediamine. its ortho configuration makes it particularly useful in the synthesis of benzimidazoles .

Benzoic acid: is similar to other aromatic carboxylic acids like salicylic acid and phthalic acid. Its simplicity and effectiveness as a preservative make it unique among its counterparts .

Similar Compounds

m-Phenylenediamine: (Benzene-1,3-diamine)

p-Phenylenediamine: (Benzene-1,4-diamine)

Salicylic acid: (2-Hydroxybenzoic acid)

Phthalic acid: (Benzene-1,2-dicarboxylic acid)

Propiedades

Número CAS |

63082-94-0 |

|---|---|

Fórmula molecular |

C13H14N2O2 |

Peso molecular |

230.26 g/mol |

Nombre IUPAC |

benzene-1,2-diamine;benzoic acid |

InChI |

InChI=1S/C7H6O2.C6H8N2/c8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8/h1-5H,(H,8,9);1-4H,7-8H2 |

Clave InChI |

RPYYEIZEOYBQTQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1E)-N-(2-Hydroxy-5-methylphenyl)ethanimidoyl]oxolan-2-one](/img/structure/B14500050.png)

![4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14500083.png)

![2-Chloro-N-[3-(dodecylamino)propyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14500091.png)

![9,9'-[Oxybis(methylene)]diphenanthrene](/img/structure/B14500099.png)